molecular formula C28H20ClNO4 B12128985 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B12128985
M. Wt: 469.9 g/mol
InChI Key: HMAPVGOZDPXUCW-UHFFFAOYSA-N
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Description

N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide is a structurally complex acetamide derivative characterized by a benzofuran core substituted at the 2-position with a 3-chloro-4-methoxybenzoyl group and at the 3-position with a naphthalene-1-yl acetamide moiety. The benzofuran scaffold imparts rigidity, while the chloro-methoxy substitution pattern on the phenyl ring and the bulky naphthalene group influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C28H20ClNO4

Molecular Weight

469.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H20ClNO4/c1-33-24-14-13-19(15-22(24)29)27(32)28-26(21-11-4-5-12-23(21)34-28)30-25(31)16-18-9-6-8-17-7-2-3-10-20(17)18/h2-15H,16H2,1H3,(H,30,31)

InChI Key

HMAPVGOZDPXUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC5=CC=CC=C54)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 3-chloro-4-methoxybenzoic acid with 1-benzofuran-3-ylamine, followed by the coupling of the resulting intermediate with naphthalene-1-ylacetic acid under specific conditions such as the presence of coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()

  • Structure : Features a chloro-fluorophenyl group instead of the chloro-methoxybenzoyl-benzofuran system.
  • Dihedral Angle: The angle between the chloro-fluorophenyl and naphthalene rings is 60.5°, indicating significant non-planarity .
  • Hydrogen Bonding : Crystal packing is stabilized by N–H···O interactions, a common feature in acetamides .
  • Key Difference : The absence of the benzofuran core and methoxy group reduces steric bulk and alters electronic properties compared to the target compound.

N-(4-Bromophenyl)acetamide ()

  • Structure : Simpler acetamide with a bromophenyl substituent.
  • Bond Lengths : C1–C2 (1.501 Å) and N1–C2 (1.347 Å) differ slightly from analogs (e.g., 1.53 Å and 1.30 Å in other derivatives), highlighting substituent-dependent geometric variations .

Benzofuran-Containing Analogs

(Z)-4-(5-Chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine (RN2) ()

  • Structure: Shares a dihydrobenzofuran core but incorporates morpholine and dichlorophenoxy groups.

Methoxy vs. Halogen Substituents

  • The 3-chloro-4-methoxy group in the target compound provides both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, modulating electronic density for hydrogen bonding or charge-transfer interactions.

Structural and Crystallographic Insights

Table 1: Key Structural Parameters of Acetamide Derivatives

Compound Core Structure Substituents Dihedral Angle* Notable Bond Lengths (Å) Stabilizing Interactions
Target Compound Benzofuran 3-Cl-4-OCH₃, naphthalene Not reported N/A (data unavailable) Likely N–H···O
N-(3-Cl-4-F-phenyl)-2-naphthylacetamide Phenyl 3-Cl-4-F, naphthalene 60.5° C–Cl: 1.73, C–F: 1.35 N–H···O
N-(4-Br-phenyl)acetamide Phenyl 4-Br N/A C1–C2: 1.501, N1–C2: 1.347 Van der Waals

*Dihedral angle between aromatic rings.

Implications for Research and Development

  • Crystallography Tools : Programs like SHELXL () are critical for resolving subtle structural differences in these compounds, such as dihedral angles and hydrogen-bonding networks .
  • Design Strategies : Introducing a benzofuran core and methoxy group may enhance rigidity and intermolecular interactions compared to simpler phenyl-based acetamides. However, increased steric bulk could reduce solubility, necessitating formulation studies.

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